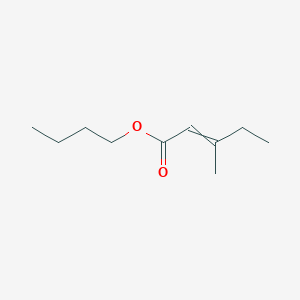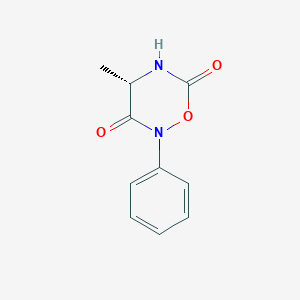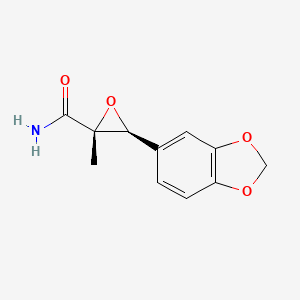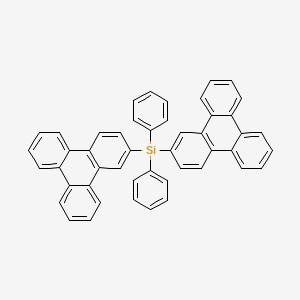
1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione is a complex organic compound with the molecular formula C18H34N2O4 It is a cyclic compound containing two oxygen atoms and two nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of a diamine with a diacid or its derivatives under controlled conditions to form the cyclic structure. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It may be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes or biological interactions. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,18-Dioxa-5,14-diazacyclooctadecane-6,13-dione
- 1,18-Dioxa-5,14-diazacyclohexadecane-6,13-dione
Comparison
1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the ring. This gives it distinct chemical properties compared to similar compounds with different ring sizes or functional groups. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
663171-15-1 |
|---|---|
Molekularformel |
C18H34N2O4 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
1,18-dioxa-5,14-diazacyclodocosane-6,13-dione |
InChI |
InChI=1S/C18H34N2O4/c21-17-9-3-1-2-4-10-18(22)20-12-8-16-24-14-6-5-13-23-15-7-11-19-17/h1-16H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
OLULABYXGVLUQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)NCCCOCCCCOCCCNC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B12531074.png)
![(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B12531075.png)

![5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione](/img/structure/B12531086.png)


![Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-](/img/structure/B12531115.png)
